tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 858351-40-3
VCID: VC4178877
InChI: InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)F
Molecular Formula: C17H23FN2O2
Molecular Weight: 306.381

tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS No.: 858351-40-3

Cat. No.: VC4178877

Molecular Formula: C17H23FN2O2

Molecular Weight: 306.381

* For research use only. Not for human or veterinary use.

tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate - 858351-40-3

Specification

CAS No. 858351-40-3
Molecular Formula C17H23FN2O2
Molecular Weight 306.381
IUPAC Name tert-butyl 6-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Standard InChI Key JUOFAQAYQOGIRU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a spiro junction between an indoline moiety and a piperidine ring, creating a rigid bicyclic system. The indoline component (a benzopyrrole derivative) is substituted with a fluorine atom at the 6-position, while the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This configuration imparts both steric and electronic uniqueness, influencing its reactivity and interactions with biological targets.

Key Structural Features:

  • Spirocyclic Framework: The fusion of indoline and piperidine restricts conformational flexibility, enhancing binding selectivity in molecular interactions.

  • Fluorine Substituent: The electron-withdrawing fluorine atom at the 6-position modulates electronic density, potentially improving metabolic stability and membrane permeability.

  • Boc Protecting Group: The tert-butyl ester shields the piperidine nitrogen, enabling controlled deprotection during synthetic modifications.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₃FN₂O₂
Molecular Weight324.39 g/mol
CAS Number858351-40-3
Boiling PointNot reported
Density~1.2 g/cm³ (estimated)
SolubilityLow in water; soluble in DMSO

The compound’s low aqueous solubility and moderate lipophilicity (clogP ≈ 3.2) suggest suitability for central nervous system (CNS) drug candidates, though formulation strategies may be required for bioavailability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate involves multi-step sequences, often leveraging modern mechanochemical techniques to enhance efficiency. A representative pathway includes:

  • Indoline Precursor Formation:

    • Cyclization of 6-fluoroaniline derivatives with α,β-unsaturated ketones under acidic conditions generates the indoline core .

    • Example: Ball-milling 6-fluoroaniline hydrochloride with propiophenone and oxalic acid yields 6-fluoroindoline intermediates .

  • Spirocyclization:

    • The indoline intermediate undergoes spiro-fusion with a piperidine derivative. This step typically employs Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to facilitate ring closure.

  • Boc Protection:

    • Treating the spirocyclic amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base installs the tert-butyl carbamate group.

Process Optimization

Recent advances emphasize sustainability:

  • Mechanochemical Synthesis: Ball-milling in zirconium dioxide jars reduces solvent use and reaction times. For example, a 76% yield was achieved in 300 minutes using this method .

  • Additive Recycling: Oxalic acid and dimethylurea can be recovered and reused for up to four cycles with minimal yield reduction (76% → 70%) .

Chemical Reactivity and Functionalization

Reaction Pathways

The compound participates in diverse transformations, enabling structural diversification:

  • Oxidation:

    • Treatment with KMnO₄ oxidizes the indoline’s pyrrole ring to a ketone, forming spiro[indole-3,4'-piperidine] derivatives.

  • Reduction:

    • NaBH₄ selectively reduces the indoline double bond, yielding saturated analogs with altered conformational dynamics.

  • N-Deprotection:

    • Acidic conditions (e.g., HCl in dioxane) remove the Boc group, exposing the piperidine nitrogen for further functionalization.

Stability Considerations

  • Thermal Stability: Decomposition occurs above 200°C, necessitating low-temperature storage (2–8°C under inert gas).

  • Photostability: The fluorine substituent mitigates photodegradation, enhancing shelf life compared to non-halogenated analogs.

Biological Activities and Applications

Structure-Activity Relationships (SAR)

  • Fluorine Position: 6-Fluoro substitution enhances CNS penetration compared to 5-fluoro isomers due to reduced polarity.

  • Spiro Rigidity: The constrained geometry improves target selectivity but may limit binding to flexible receptors.

Comparative Analysis with Related Compounds

CompoundKey DifferencesBioactivity Implications
5-Fluoro-spiro[indoline-3,4'-piperidine]Fluorine at position 5Higher metabolic clearance
Spiro[indole-3,4'-piperidine]Aromatic indole vs. saturated indolineEnhanced π-π stacking interactions
Non-fluorinated analogsLack of halogenReduced membrane permeability

The tert-butyl 6-fluoro derivative strikes a balance between metabolic stability and target engagement, making it a versatile scaffold for lead optimization.

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